molecular formula C23H45N5O14 B1678474 Paromomycin CAS No. 7542-37-2

Paromomycin

Numéro de catalogue B1678474
Numéro CAS: 7542-37-2
Poids moléculaire: 615.6 g/mol
Clé InChI: UOZODPSAJZTQNH-LSWIJEOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Paromomycin is an aminoglycoside antibiotic produced by Streptomyces rimosus var. paromomycinus . It is used to treat acute and chronic intestinal amebiasis, a bowel infection caused by a parasite in your stomach or bowels . It is also used with other medicines to help lessen the symptoms of hepatic coma, a complication of liver disease . Paromomycin is also used as an antimicrobial to treat a number of parasitic infections including amebiasis, giardiasis, leishmaniasis, and tapeworm infection .


Synthesis Analysis

Paromomycin is produced through solid-state fermentation using Streptomyces rimosus subsp. paromomycinus NRRL 2455 . Upon screening of 6 different substrates, maximum paromomycin concentration was obtained with the cost-effective agro-industrial byproduct, corn bran, impregnated with aminoglycoside production media .


Molecular Structure Analysis

The IUPAC name of Paromomycin is (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol . The molecular formula is C23H45N5O14 .


Chemical Reactions Analysis

Paromomycin inhibits protein synthesis by binding to 16S ribosomal RNA . Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit .


Physical And Chemical Properties Analysis

Paromomycin has 19 hydrogen bond acceptors, 13 hydrogen bond donors, 9 rotatable bonds, a topological polar surface area of 347.32, and a molecular weight of 615.3 .

Applications De Recherche Scientifique

1. Production of Paromomycin through Solid State Fermentation

  • Summary of Application: Paromomycin is a 2-deoxystreptamine aminocyclitol aminoglycoside antibiotic with broad spectrum activity against Gram-negative, Gram-positive bacteria and many protozoa . This study introduces a strategy for paromomycin production through solid-state fermentation using Streptomyces rimosus subsp. paromomycinus NRRL 2455 .
  • Methods of Application: The study carried out a time course study of paromomycin production after selecting the best solid substrate. Environmental conditions were optimized using response surface methodology . The yields obtained using this technique were also compared to those obtained using submerged liquid fermentation .
  • Results or Outcomes: Upon screening of 6 different substrates, maximum paromomycin concentration (0.51 mg/g initial dry solids) was obtained with the cost-effective agro-industrial byproduct, corn bran, impregnated with aminoglycoside production media . Optimization of environmental conditions using D-optimal design yielded a 4.3-fold enhancement in paromomycin concentration reaching 2.21 mg/g initial dry solids at a pH of 8.5, inoculum size of 5% v/w and a temperature of 30°C .

2. Treatment of Cutaneous Leishmaniasis

  • Methods of Application: The study conducted a meta-analysis of 14 randomized controlled trials that compared the efficacy or safety between Paromomycin and placebo or SbV . The primary outcome was clinical cure, defined as complete healing, disappearance, or reepithelialization of all lesions .
  • Results or Outcomes: In placebo-controlled trials, topical Paromomycin appeared to have therapeutic activity against the old world and new world CL, with increased local reactions, when used with methylbenzethonium chloride (MBCL) compared to when used alone . In SbV-controlled trials, the efficacy of topical Paromomycin was not significantly different from that of intralesional SbV in the old world CL .

3. New Formulations for Leishmaniasis Treatments

  • Summary of Application: This review provides a general overview of current leishmaniasis treatments using Paromomycin and new Paromomycin formulations using diverse types of drug delivery systems .
  • Methods of Application: The review discusses formulation strategies containing Paromomycin alone or in combined therapy to address its poor efficacy for Visceral Leishmaniasis (VL) and Cutaneous Leishmaniasis (CL) treatments . It also explores new Paromomycin formulations using diverse types of drug delivery systems such as microparticles, solid lipid nanoparticles, liposomes among others .
  • Results or Outcomes: The review suggests that these new formulations could potentially improve the efficacy and tolerability of Paromomycin in the treatment of leishmaniasis .

4. Inhibition of Protein Synthesis

  • Summary of Application: Paromomycin is known to inhibit protein synthesis by binding to 16S ribosomal RNA .
  • Methods of Application: The mechanism involves the interaction of Paromomycin with the bacterial ribosomal RNA complexes, which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit . tRNA binds to the top of this ribosomal structure .
  • Results or Outcomes: The binding of Paromomycin to the 16S ribosomal RNA inhibits the synthesis of bacterial proteins, thus exhibiting its antibiotic activity .

5. Treatment of Amebiasis

  • Summary of Application: Paromomycin is used as a second-line treatment for amebiasis, an infection caused by the amoeba Entamoeba histolytica . Amebiasis primarily affects the intestines and liver .
  • Methods of Application: Paromomycin is administered orally. It works by killing the amoeba in the intestines. It’s not effective in treating systemic diseases or extraintestinal infections due to E. histolytica .

Safety And Hazards

Paromomycin should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Topical Paromomycin with methylbenzethonium chloride (MBCL) could be a therapeutic alternative to pentavalent antimony compounds (SbV) in selected cases of the old world Cutaneous Leishmaniasis (CL) . Development of new formulations with better efficacy and tolerability remains to be an area of future research .

Propriétés

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZODPSAJZTQNH-LSWIJEOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1263-89-4 (sulfate), 35665-49-7 (sulfate (2:5)), 7205-49-4 (sulfate (1:1))
Record name Paromomycin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023424
Record name Paromomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Paromomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.97e+01 g/L
Record name Paromomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Paromomycin inhibits protein synthesis by binding to 16S ribosomal RNA. Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit. tRNA binds to the top of this ribosomal structure. Paramomycin binds to the A site, which causes defective polypeptide chains to be produced. Continuous production of defective proteins eventually leads to bacterial death.
Record name Paromomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Paromomycin

CAS RN

7542-37-2, 1263-89-4
Record name Paromomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7542-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paromomycin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007542372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paromomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01421
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paromomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paromomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROMOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61JJC8N5ZK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Paromomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
28,600
Citations
RN Davidson, M den Boer, K Ritmeijer - … of the Royal Society of Tropical …, 2009 - Elsevier
Paromomycin is an … on paromomycin (as monotherapy and in combination) in VL in Africa, and the Institute for OneWorld Health is conducting a Phase IV study in India. Paromomycin in …
Number of citations: 215 www.sciencedirect.com
N Sosa, Z Capitán, J Nieto, M Nieto… - The American journal …, 2013 - ncbi.nlm.nih.gov
… In this study, WR 279,396 trended toward superiority versus Paromomycin Alone on the basis of the index lesion cure rate, and was statistically superior to Paromomycin Alone on the …
Number of citations: 72 www.ncbi.nlm.nih.gov
AR Mandhapati, G Yang, T Kato… - Journal of the …, 2017 - ACS Publications
… antibiotics neomycin and paromomycin is described in which … side chain of the neomycin or paromomycin ring I, as part of … A paromomycin analog lacking the hydroxymethyl ring I side …
Number of citations: 37 pubs.acs.org
S Sundar, J Chakravarty - Expert opinion on investigational drugs, 2008 - Taylor & Francis
… clinical data on antileishmanial activity of paromomycin and discuss the impact this … paromomycin and leishmaniasis was done on PubMed and through Google. Results: Paromomycin, …
Number of citations: 132 www.tandfonline.com
W Chen, T Matsushita, D Shcherbakov, H Boukari… - …, 2014 - pubs.rsc.org
A series of 4′-O-glycopyranosyl paromomycin analogs and a 4′-O-(glucosyloxymethyl) analog were synthesized and evaluated for their ribosomal activity to determine the influence …
Number of citations: 14 pubs.rsc.org
V Wiwanitkit - Therapeutics and clinical risk management, 2012 - Taylor & Francis
… This article reviews and discusses the use of paromomycin … of paromomycin in medical marketing is the paromomycin sulfate … The paromomycin capsule is for oral intake, and each one …
Number of citations: 76 www.tandfonline.com
PK Sinha, TK Jha, CP Thakur, D Nath… - Journal of tropical …, 2011 - hindawi.com
… and efficacy of paromomycin (paromomycin IM injection) for … the safety and efficacy of paromomycin in children and adults … This study confirms the safety and efficacy of paromomycin to …
Number of citations: 65 www.hindawi.com
S Sundar, TK Jha, CP Thakur, PK Sinha… - … England Journal of …, 2007 - Mass Medical Soc
… Enrolled patients were randomly assigned to treatment with paromomycin or amphotericin in a 3:1 ratio in permuted blocks of four. A fraction of the patients in the paromomycin group …
Number of citations: 532 www.nejm.org
FT Chan, MX Guan, AM Mackenzie… - Antimicrobial Agents …, 1994 - Am Soc Microbiol
Susceptibility testing was performed on Dientamoeba fragilis ATCC 30948 in a dixenic culture with Klebsiella pneumoniae and Bacteroides vulgatus. D. fragilis was cocultured with the …
Number of citations: 38 journals.asm.org
A Ben Salah, N Ben Messaoud, E Guedri… - … England Journal of …, 2013 - Mass Medical Soc
Background There is a need for a simple and efficacious treatment for cutaneous leishmaniasis with an acceptable side-effect profile. Methods We conducted a randomized, vehicle-…
Number of citations: 260 www.nejm.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.